(1E,3E)-(phenylhydrazono)malonaldehyde dioxime
Overview
Description
“(1E,3E)-(phenylhydrazono)malonaldehyde dioxime” is a chemical compound with the molecular formula C9H10N4O2 . It is related to a class of compounds known as salen compounds and its derivatives, which are a class of very important N2O2 chelating ligands in inorganic chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxy-5-methyl-1,3-benzenedialdehyde with 2-[O-(1-ethyloxyamide)]oxime-2-naphthol in an ethanol solution . The mixed solution is heated under refluxing for 4 hours, then the solution is concentrated under reduced pressure and recrystallized from trichloromethane/ethanol .Scientific Research Applications
Antioxidant Properties
- Research has shown that oximes, including compounds similar to (1E,3E)-(phenylhydrazono)malonaldehyde dioxime, exhibit potential antioxidant properties. For example, 3-(phenylhydrazono) butan-2-one oxime demonstrated the ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro. This suggests its potential as an effective antioxidant compound (Puntel et al., 2008).
Reactivity with Singlet Oxygen
- A study on edaravone, a synthetic antioxidant, showed that its reaction with singlet oxygen leads to the formation of 2-oxo-3-(phenylhydrazono)-butanoic acid. This reaction suggests that edaravone and potentially similar compounds like (1E,3E)-(phenylhydrazono)malonaldehyde dioxime could be beneficial in treating conditions related to reactive oxygen species, including inflammation (Amekura et al., 2022).
Chemical Synthesis and Reactivity
- In chemical synthesis, compounds like 2-(Arylhydrazono)aldehydes, closely related to (1E,3E)-(phenylhydrazono)malonaldehyde dioxime, are used in the synthesis of various pyrazoles and arylazolopyrimidines. This highlights the versatility of such compounds in synthetic organic chemistry (Makhseed et al., 2007).
Enzymatic Synthesis
- Malonaldehyde, a related compound, has been synthesized enzymatically from 1,3-propanediol by alcohol dehydrogenase. This method could potentially be applied to synthesize (1E,3E)-(phenylhydrazono)malonaldehyde dioxime, offering an efficient and environmentally friendly approach (Summerfield & Tappel, 1978).
Novel Multicomponent Reactions
- A study demonstrated the use of the 2-phenylhydrazono derivative in a novel multicomponent reaction under high pressure to generate pyridazino[5,4,3-de][1,6]naphthyridine derivatives. This indicates the potential of (1E,3E)-(phenylhydrazono)malonaldehyde dioxime in advanced organic synthesis and material science (Moustafa et al., 2016).
properties
IUPAC Name |
(NE)-N-[(3E)-3-hydroxyimino-2-(phenylhydrazinylidene)propylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-10-6-9(7-11-15)13-12-8-4-2-1-3-5-8/h1-7,12,14-15H/b10-6+,11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLXEPRJNSLUNP-JMQWPVDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NO)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C(/C=N/O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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